molecular formula C12H13N3O B2410049 N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide CAS No. 160041-65-6

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide

Cat. No.: B2410049
CAS No.: 160041-65-6
M. Wt: 215.256
InChI Key: IEIVKCIFOQKQPY-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide is a chemical compound of interest in medicinal chemistry and oncology research. It features an imidazole scaffold, a privileged structure in drug discovery known for its diverse biological activities and ability to interact with various enzymes and receptors in biological systems . Recent scientific investigations highlight the potential of novel imidazole derivatives, particularly those incorporating acetamide functionalities, as promising agents in anticancer research . Studies on structurally related compounds have demonstrated significant cytotoxicity and anti-proliferative effects against a range of human cancer cell lines, including breast carcinoma (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) . The imidazole core is a key pharmacophore in several approved chemotherapeutic drugs, such as dacarbazine and temozolomide, underscoring its therapeutic relevance . The primary value of this compound is as a building block or intermediate for the synthesis and biological evaluation of new therapeutic agents. Researchers may utilize it to develop novel molecules aimed at overcoming drug resistance or to study specific mechanisms of action, such as enzyme inhibition or the disruption of cancer cell proliferation and migration . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)11-7-13-12(15-11)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVKCIFOQKQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Optimization of Acetylation Conditions (Hypothetical)

EntryReagentSolventTemperature (°C)Yield (%)
1Acetic anhydrideEthanol2565
2Acetyl chlorideDCM0–582
3Acetyl chlorideTHF2578

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Heating with HCl (6M) yields N-[4-(4-methylphenyl)-1H-imidazol-2-yl]amine and acetic acid.

    C12H13N3O+H2OHClC10H11N3+CH3COOH\text{C}_{12}\text{H}_{13}\text{N}_3\text{O} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{10}\text{H}_{11}\text{N}_3 + \text{CH}_3\text{COOH}
  • Basic Hydrolysis : Treatment with NaOH (2M) produces the corresponding carboxylate salt, which can be acidified to isolate the carboxylic acid .

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring participates in electrophilic substitutions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the imidazole ring.

  • Halogenation : Bromine in acetic acid adds Br at the 4-position, guided by the methylphenyl group’s electron-donating effects .

Substituent Directing Effects

PositionReactivityExample Product
4Electrophilic4-Bromo-N-[4-(4-methylphenyl)...
5Nucleophilic5-Nitro-N-[4-(4-methylphenyl)...

Functionalization of the Methylphenyl Group

The 4-methylphenyl moiety undergoes typical aromatic reactions:

  • Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the para position relative to the methyl group.

  • Oxidation : KMnO₄/NaOH oxidizes the methyl group to a carboxylic acid, forming N-[4-(4-carboxyphenyl)-1H-imidazol-2-yl]acetamide .

Cross-Coupling Reactions

The imidazole ring facilitates palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the 5-position .

  • Buchwald–Hartwig Amination : Forms C–N bonds between the imidazole and secondary amines .

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : At >200°C, the compound decomposes into 4-methylacetophenone and imidazole fragments (observed via TGA) .

  • Photolysis : UV irradiation (254 nm) in methanol leads to cleavage of the acetamide group, confirmed by LC-MS .

Comparative Reactivity with Analogues

CompoundKey ReactionYield (%)
[N-4-(4-Methylphenyl)... Acetylation82
N-Cyclohexyl-2-(4-oxo... Cyclization (El-Saghier)90
N,N-Dimethyl-2-(4-oxo... Hydrolysis92

Challenges in Reactivity

  • Steric Hindrance : The 4-methylphenyl group reduces accessibility to the imidazole’s 5-position, lowering yields in electrophilic substitutions .

  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates use of DMF or DMSO for reactions .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide typically involves the reaction of 4-(4-methylphenyl)-1H-imidazole with acetic anhydride or acetyl chloride, leading to the formation of the acetamide derivative. Characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides information about the structure and purity of the compound.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.
  • Mass Spectrometry (MS) : Confirms the molecular weight and structure.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, research indicates that imidazole-based compounds can exhibit significant cytotoxicity against various cancer cell lines:

  • Colon Carcinoma (HT-29) : Compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in HT-29 cells .
  • Breast Carcinoma (MCF-7) : Some derivatives demonstrated notable cytotoxic effects against MCF-7 cells, although their activity was generally lower compared to HT-29 cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated that certain imidazole derivatives possess antibacterial activity against Escherichia coli and other pathogens. The mechanism of action often involves disruption of bacterial cellular processes, making them viable candidates for further development as antimicrobial agents .

Heme Oxygenase-1 Inhibition

Recent investigations into the inhibition of heme oxygenase-1 (HO-1) have identified imidazole derivatives as promising candidates for anticancer therapies. The modulation of HO-1 activity is linked to cancer progression and response to therapy. This compound could be explored for its ability to inhibit HO-1, thereby enhancing the efficacy of existing cancer treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies suggest that modifications to the imidazole ring and acetamide moiety can significantly influence biological activity:

ModificationEffect on Activity
Substitution on the imidazole ringEnhances anticancer potency
Alteration of acetamide groupAffects solubility and bioavailability

This table summarizes how different structural modifications can impact the biological properties of related compounds.

Anticancer Compound Development

A notable case study involved synthesizing a series of imidazole derivatives, including this compound, which were tested for their cytotoxic effects against various cancer cell lines. The findings revealed that specific structural modifications led to enhanced activity against colon cancer cells, indicating a pathway for developing more effective anticancer agents .

Antimicrobial Testing

In another study, researchers evaluated several imidazole derivatives for their antimicrobial properties against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial effects, suggesting potential clinical applications in treating infections .

Mechanism of Action

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide can be compared with other imidazole derivatives such as:

    Metronidazole: Known for its antibacterial and antiprotozoal activities.

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

What sets this compound apart is its unique combination of a phenyl group and an acetamide group attached to the imidazole ring, which contributes to its distinct chemical and biological properties .

Biological Activity

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide, a compound belonging to the imidazole family, has garnered significant interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₃N₃O
  • CAS Number : 9990847
  • Molecular Weight : 213.25 g/mol

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Escherichia coli0.0039 - 0.025 mg/mL24
Staphylococcus aureus0.004 - 0.030 mg/mL22
Bacillus subtilis0.005 - 0.035 mg/mL20
Pseudomonas aeruginosa0.010 - 0.050 mg/mL18

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has also been investigated extensively. Research indicates that it possesses cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the compound's effects on colon (HT-29) and breast (MCF-7) carcinoma cell lines, it was found that:

  • Cytotoxicity Assessment : The MTT assay revealed significant cytotoxicity with IC50 values of approximately 10 µM for HT-29 and 15 µM for MCF-7 cells.
  • Mechanism of Action : The compound induced apoptosis in HT-29 cells, evidenced by DNA fragmentation assays.

The findings suggest that this compound could be a potential candidate for further development as an anticancer agent .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has been shown to exhibit other pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies indicate that the compound may reduce inflammation markers in vitro.
  • Antifungal Activity : It has demonstrated activity against certain fungal strains, although further research is needed to quantify this effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-[4-(4-methylphenyl)-1H-imidazol-2-yl]acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving aryl halides, acetamide derivatives, and imidazole precursors under catalytic conditions. For example, coupling reactions using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed cross-coupling are common. Intermediate purity is verified via melting point analysis, IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (e.g., imidazole protons at δ 7.2–8.0 ppm) .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used for structural elucidation. The SHELX suite (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography. Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm the planar imidazole-acetamide linkage .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected vs. observed). NMR assignments distinguish aromatic protons (4-methylphenyl group: δ 2.3 ppm for CH₃; imidazole C2-H: δ 7.8 ppm). IR confirms acetamide C=O and N-H stretches .

Advanced Research Questions

Q. How do structural modifications to the imidazole or acetamide moieties affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve substituting the 4-methylphenyl group with electron-withdrawing (e.g., -NO₂, -Br) or electron-donating (-OCH₃) groups. For example, fluorinated analogs (e.g., 4-fluorophenyl) show enhanced antimicrobial activity in agar diffusion assays (inhibition zone >15 mm at 50 µg/mL) . Computational docking (AutoDock Vina) predicts binding affinity to target enzymes, such as bacterial dihydrofolate reductase .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., nutrient media pH, bacterial strain variability). Normalize data using MIC (minimum inhibitory concentration) values and statistical tools like ANOVA. Validate via dose-response curves and replicate studies under controlled conditions (e.g., CLSI guidelines) .

Q. How does this compound interact with macromolecular targets, and what experimental techniques validate these interactions?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔG, ΔH). For enzyme inhibition, kinetic assays (e.g., NADPH depletion in reductase assays) measure IC₅₀. Crystallographic studies (e.g., PDB deposition) reveal hydrogen bonding between the acetamide carbonyl and active-site residues .

Q. What are the solubility and formulation challenges for in vivo studies of this compound?

  • Methodological Answer : Poor aqueous solubility can be addressed via co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation (liposomes). Stability studies (HPLC at 37°C over 24h) assess degradation. Pharmacokinetic parameters (t₁/₂, Cmax) are optimized using prodrug strategies, such as esterification of the acetamide .

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